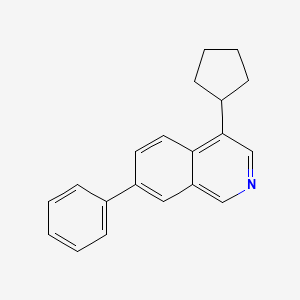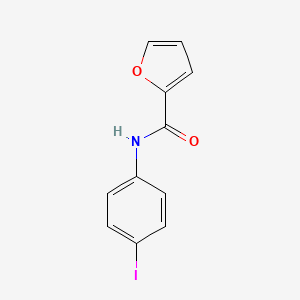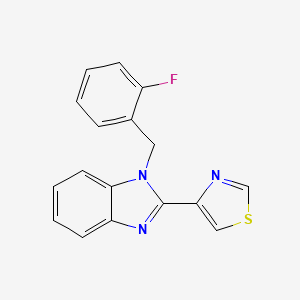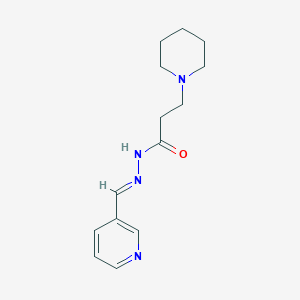
4-cyclopentyl-7-phenylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. They form the core structure of many natural and synthetic molecules with pharmacological importance.
Synthesis Analysis
Isoquinoline derivatives can be synthesized through various methods. A common approach involves the Pictet-Spengler reaction, Friedel–Crafts type cyclizations, or Pummerer-type cyclization. For example, Kundu et al. (1975) described the synthesis of cyclopenta[f]isoquinoline derivatives designed to bind specifically to native DNA, highlighting the multi-step synthetic routes starting from m-methyl-N-acetylbenzylamine (Kundu, Wright, Perlman, Hallett, & Heidelberger, 1975).
Molecular Structure Analysis
Isoquinoline derivatives often exhibit complex molecular structures, with specific substituents affecting their biological activity and binding affinity. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural elucidation. For instance, the structure of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles was confirmed via X-ray diffraction methods, demonstrating the importance of structural determination in understanding chemical behavior (Dyachenko, Sukach, Dyachenko, Zubatyuk, & Shishkin, 2010).
科学的研究の応用
Topoisomerase I Inhibitors
Compounds structurally related to 4-cyclopentyl-7-phenylisoquinoline, such as 4-amino-2-phenylquinazolines, have been designed as novel topoisomerase I (topo I) inhibitors. These inhibitors demonstrate potent activity by intercalating into DNA-topo I complex, highlighting their potential as antitumor agents. For instance, specific analogs like 4-cyclohexylamino-2-phenylquinazoline exhibited significant topo I inhibitory activity and cytotoxicity, suggesting their target specificity towards topo I (Le et al., 2011).
Phosphodiesterase Type 4 (PDE4) Inhibitors
Research into tetrahydroisoquinoline derivatives has identified their potential as PDE4 inhibitors. For example, compounds with a 7-(cyclopentyloxy)-6-methoxy 1,2,3,4-tetrahydroisoquinoline ring have shown promising inhibitory activity and selectivity against PDE4B. These findings suggest a role for such compounds in treating disorders related to PDE4, such as inflammation or CNS disorders (Song et al., 2015).
Antitumor Activity
Various analogs and derivatives of isoquinoline have been synthesized and evaluated for their antitumor activities. For example, 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, known for being PAF receptor antagonists, demonstrated notable cytotoxicity against several tumor cell lines. Some compounds in this series showed significant in vivo antileukemic effects, indicating their potential as anticancer agents (Houlihan et al., 1995).
Synthesis and Evaluation of Anticancer Agents
The structural modification and synthesis of isoquinoline derivatives have led to compounds with unique mechanisms of action against cancer. For instance, CHM-1 and its derivatives have shown potent antitumor activity in preclinical models, with some compounds advancing to clinical trials due to their promising pharmacological profiles (Chou et al., 2010).
Enzymatic Biosynthesis and Molecular Docking Studies
Further research into the biosynthesis of benzylisoquinoline alkaloids (BIAs) has shed light on the enzymatic pathways and structural basis of compounds like norcoclaurine, a key intermediate in BIA biosynthesis. This research provides insights into the potential for engineering enzymatic processes for the synthesis of pharmacologically active isoquinoline derivatives (Minami et al., 2007).
特性
IUPAC Name |
4-cyclopentyl-7-phenylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-2-6-15(7-3-1)17-10-11-19-18(12-17)13-21-14-20(19)16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISOBYMQWMHLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C3C=CC(=CC3=CN=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentyl-7-phenylisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)
![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)
![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)
![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

